molecular formula C20H14N2O3S3 B299502 N-(dibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide

N-(dibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide

Cat. No.: B299502
M. Wt: 426.5 g/mol
InChI Key: KRYREGOPXXAJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(dibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide, commonly referred to as DBF-MTBS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of DBF-MTBS is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation, inflammation, and apoptosis. DBF-MTBS has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and survival. DBF-MTBS has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DBF-MTBS has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. In addition, DBF-MTBS has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using DBF-MTBS in lab experiments is its ability to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for further investigation in cancer research. However, one limitation of using DBF-MTBS in lab experiments is its low solubility in water, which may limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on DBF-MTBS. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of carbonic anhydrase IX and the NF-κB signaling pathway. Another direction is to investigate its potential use in combination with other anti-cancer agents to enhance its anti-tumor activity. Additionally, further investigation into its neuroprotective and anti-inflammatory effects may lead to potential therapeutic applications in neurology and immunology.

Synthesis Methods

The synthesis of DBF-MTBS involves a multi-step process that begins with the reaction of dibenzo[b,d]furan-3-carboxylic acid with thionyl chloride to form dibenzo[b,d]furan-3-yl chloride. This intermediate is then reacted with 2-mercaptobenzothiazole to form DBF-MTBS. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

DBF-MTBS has been studied for its potential use in a variety of scientific research applications, including cancer research, neurology, and immunology. In cancer research, DBF-MTBS has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. In neurology, DBF-MTBS has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease. In immunology, DBF-MTBS has been shown to exhibit anti-inflammatory effects in animal models of rheumatoid arthritis.

Properties

Molecular Formula

C20H14N2O3S3

Molecular Weight

426.5 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C20H14N2O3S3/c1-26-20-21-16-9-7-13(11-19(16)27-20)28(23,24)22-12-6-8-15-14-4-2-3-5-17(14)25-18(15)10-12/h2-11,22H,1H3

InChI Key

KRYREGOPXXAJEA-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.